molecular formula C46H91NO5 B11932539 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate

Cat. No.: B11932539
M. Wt: 738.2 g/mol
InChI Key: HBLKCTGTEYWIPZ-UHFFFAOYSA-N
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Description

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate is a synthetic cationic lipid designed for the formulation of lipid nanoparticles (LNPs) in nucleic acid delivery research. Its mechanism of action is central to the function of LNPs. The tertiary amine headgroup can be protonated, enabling an electrostatic interaction with the negatively charged backbone of RNA during the formation of nanoparticles. This interaction is crucial for the efficient encapsulation and protection of fragile nucleic acids, such as mRNA . Following cellular uptake via endocytosis, the acidic environment of the endosome promotes further protonation of the lipid. This change facilitates the disruption of the endosomal membrane, leading to the release of the nucleic acid payload into the cytosol, where it can be translated by the cell's machinery . This compound is structurally analogous to ionizable lipids used in commercial mRNA vaccines, such as ALC-0315, which shares similar branched-tail hydrophobic architecture and a protonatable amino headgroup . This proven structural profile makes it a valuable tool for researchers developing next-generation delivery systems for a wide range of therapeutic applications, including vaccines and gene therapies. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate

InChI

InChI=1S/C46H91NO5/c1-5-9-13-17-19-27-35-43(33-25-15-11-7-3)45(49)51-41-31-23-21-29-37-47(39-40-48)38-30-22-24-32-42-52-46(50)44(34-26-16-12-8-4)36-28-20-18-14-10-6-2/h43-44,48H,5-42H2,1-4H3

InChI Key

HBLKCTGTEYWIPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Steglich Esterification and Reductive Amination

Early methods adapted from ionizable lipid syntheses involved three sequential steps:

  • Esterification : Reacting 1,6-hexanediol with 2-hexyldecanoic acid under Steglich conditions (dicyclohexylcarbodiimide, 4-dimethylaminopyridine) to form a diester intermediate.

  • Oxidation : Treating the diol intermediate with pyridinium chlorochromate to generate a diketone.

  • Reductive Amination : Condensing the diketone with 2-aminoethanol using sodium triacetoxyborohydride to yield the final product.

This route faced challenges, including low yields (~45%) due to competing urea formation during Steglich esterification and cumbersome purification of oxidation byproducts.

Bromohexanol-Based Condensation

A patent-derived approach substituted hexanediol with 6-bromohexanol to streamline synthesis:

  • Esterification : 2-Hexyldecanoic acid was reacted with 6-bromohexanol in dimethylformamide (DMF) using potassium carbonate as a base, achieving 78% yield after 48 hours.

  • Amination : The bromoester intermediate was treated with 2-aminoethanol in refluxing toluene, yielding the target compound at 65% efficiency.

This method reduced step count but required harsh conditions (100°C, 24 hr) for amination, leading to partial decomposition of the heat-sensitive amine.

Optimized Two-Step Synthesis

Dibromohexane-Mediated Coupling

A breakthrough method (Fig. 1c) utilized 1,6-dibromohexane to enable simultaneous esterification and amination:

Step 1: Alkylation

Conditions: DMF, K₂CO₃, RT, 72 hr
Yield: 85%

Step 2: Aminative Esterification

Conditions: DMF, K₂CO₃, 40°C, 48 hr
Yield: 62–80% (with solvent recycling)

Critical Process Parameters

ParameterOptimal ValueImpact on Yield
SolventAnhydrous DMFPrevents hydrolysis
Temperature40°CMinimizes side reactions
Molar Ratio (Acid:Alkylating Agent)1:4Ensures complete conversion
Reaction Time72 hr (Step 1), 48 hr (Step 2)Balance between completion and decomposition

This method improved overall yield to 80% through dibromohexane recycling (52% recovery) and eliminated chromatographic purification via silica gel column regeneration.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluted with hexane/ethyl acetate (8:2) to remove unreacted dibromohexane.

  • Reverse-Phase HPLC : C18 column, acetonitrile/water (85:15), flow rate 1 mL/min, retention time 12.3 min.

Spectroscopic Confirmation

TechniqueKey SignalsAssignment
¹H NMR (500 MHz, CDCl₃)δ 4.08 (t, J=6.5 Hz, 4H, OCH₂), δ 2.65 (t, J=5.8 Hz, 2H, NHCH₂), δ 1.25 (m, 56H, CH₂)Ester/amine protons, alkyl chains
FT-IR (cm⁻¹)1735 (C=O ester), 1650 (C-N stretch)Functional group verification

Industrial-Scale Production Considerations

Solvent Recycling

  • DMF recovery via vacuum distillation (80% efficiency)

  • Hexane reuse after molecular sieve dehydration

Quality Control Metrics

ParameterSpecificationTest Method
Purity≥98%HPLC-ELSD
Residual Solvents<50 ppm (DMF, hexane)GC-FID
Heavy Metals<10 ppmICP-MS

Applications in mRNA Vaccine Formulations

The compound’s ionizable amine (pKa ~6.5) enables endosomal escape in LNPs, as demonstrated in COVID-19 vaccines. Critical formulation parameters include:

  • Lipid:mRNA ratio: 30:1 (w/w)

  • Particle size: 80–100 nm (PDI <0.2) via dynamic light scattering

Chemical Reactions Analysis

Types of Reactions

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can replace the ester and amide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions and amines are used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate exhibits significant potential in various scientific applications, particularly in the fields of biochemistry and pharmacology. This detailed article will explore its applications, supported by relevant data tables and case studies.

Structure and Composition

The compound's IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity. Its molecular formula is C32H62N2O4C_{32}H_{62}N_{2}O_{4}, indicating a sizeable organic molecule with hydrophobic characteristics due to the long hexyldecanoate chains.

Molecular Weight

The molecular weight of this compound is approximately 530.84 g/mol , which is significant for its solubility and interaction with biological membranes.

Drug Delivery Systems

One of the primary applications of this compound is in the development of drug delivery systems. The hydrophobic nature of the hexyldecanoate chains allows for enhanced encapsulation efficiency of hydrophobic drugs, facilitating their transport across cell membranes.

Case Study: Liposomal Formulations

In a study on liposomal formulations, the incorporation of this compound improved the stability and bioavailability of chemotherapeutic agents, demonstrating its effectiveness in enhancing drug delivery to cancer cells .

Anticancer Activity

Research indicates that compounds similar to 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate exhibit anticancer properties by targeting specific pathways involved in tumor growth.

Case Study: Histone Deacetylase Inhibitors

A related study focused on synthesizing hydroxamic acids as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. The compound's structural features were leveraged to design derivatives that selectively inhibit HDAC activity, leading to apoptosis in cancer cells .

The compound has been shown to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Table: Biological Activities

Activity TypeMechanism of ActionReference
HDAC InhibitionModulates gene expression
Drug EncapsulationEnhances solubility and stability
Membrane InteractionFacilitates cellular uptake

Mechanism of Action

The mechanism of action of 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to integrate into the membrane, potentially altering its properties and affecting cellular processes. Molecular targets may include membrane proteins and lipid rafts, which play crucial roles in signal transduction and cellular communication.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of branched esters and an amino alcohol linker. Below is a comparison with structurally or functionally related compounds:

Compound Key Features Key Differences
Methyl 2-hexenoate (CAS 2396-77-2) - Simple unsaturated ester (C7H12O2). - Shorter chain, lacks amino alcohol linker and branched alkyl groups.
Hexamethylene diisocyanate (CAS 822-06-0) - Diisocyanate with hexyl backbone. - Reactive isocyanate groups vs. stable esters; no hydroxyl or amino functionalities.
Chlorophenyl biguanide derivatives - Nitrogen-rich (biguanide) with chlorophenyl groups. - Focus on antimicrobial activity; no ester or branched alkyl chains.
Amino alcohol intermediates (EP 2012/069475) - Hexyl amino hydroxyethyl groups in synthesis. - Intermediate for pharmaceuticals; lacks ester functionalities.

Physicochemical Properties

  • Lipophilicity: The branched 2-hexyldecanoyl groups (C16) likely confer higher hydrophobicity compared to linear esters like methyl 2-hexenoate (C7) .
  • Hydrolysis Stability: The amino alcohol linker may enhance stability relative to simple esters, which are prone to hydrolysis under acidic/basic conditions.
  • Molecular Weight: Estimated >600 g/mol, significantly larger than methyl 2-hexenoate (128.17 g/mol) or hexamethylene diisocyanate (168.2 g/mol) .

Biological Activity

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate, commonly referred to as ALC-0315, is a synthetic lipid that plays a crucial role in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, particularly in vaccines like the Pfizer-BioNTech COVID-19 vaccine (BNT162b2). This compound is notable for its complex structure, which includes multiple hydrocarbon chains and functional groups, contributing to its biological activity and efficacy in drug delivery systems.

  • Molecular Formula : C48H95NO5
  • Molecular Weight : 766.27 g/mol
  • Physical State : Colorless oily liquid
  • Solubility : Soluble in organic solvents (e.g., ethanol, dimethyl sulfoxide); low solubility in water.

ALC-0315 functions primarily as a cationic lipid that facilitates the encapsulation of nucleic acids within lipid nanoparticles. The positive charge of the lipid enhances the interaction with negatively charged nucleic acids (like mRNA), promoting effective delivery into cells. Upon cellular uptake, these lipid nanoparticles release their cargo into the cytoplasm, where mRNA can be translated into proteins, eliciting an immune response.

1. Cellular Uptake and Delivery

Research indicates that ALC-0315 enhances cellular uptake of mRNA through endocytosis. This mechanism is critical for the efficacy of mRNA vaccines, as it ensures that sufficient amounts of mRNA are delivered to target cells to trigger an immune response.

2. Immunogenicity

ALC-0315 has been shown to influence the immunogenicity of the delivered mRNA. Studies indicate that formulations containing this lipid can enhance the production of neutralizing antibodies against viral antigens. For instance, in preclinical studies, mice vaccinated with LNPs containing ALC-0315 exhibited robust antibody responses comparable to those seen in traditional vaccine platforms.

3. Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of ALC-0315 and its formulations. In vitro studies suggest that while ALC-0315 is generally well-tolerated at therapeutic doses, high concentrations can lead to cytotoxic effects in certain cell lines. Long-term studies are ongoing to fully elucidate its safety profile in vivo.

Case Study 1: Pfizer-BioNTech COVID-19 Vaccine

ALC-0315 is a key component in the Pfizer-BioNTech COVID-19 vaccine formulation. Clinical trials demonstrated that this vaccine elicited strong immune responses with minimal adverse effects, showcasing the effectiveness of ALC-0315 in enhancing mRNA delivery and immunogenicity.

Case Study 2: Preclinical Vaccine Development

In a study involving a novel influenza vaccine, LNPs formulated with ALC-0315 were used to deliver mRNA encoding hemagglutinin proteins. Results showed that mice receiving this vaccine exhibited higher titers of neutralizing antibodies compared to those receiving non-formulated mRNA, highlighting the lipid's role in improving vaccine efficacy.

Data Table: Summary of Biological Activities

ActivityDescriptionReference
Cellular UptakeEnhances endocytosis of mRNA through cationic interactions
Immunogenic ResponseInduces robust antibody production against viral antigens
ToxicityGenerally well-tolerated; potential cytotoxicity at high concentrations
Clinical EfficacyDemonstrated effective immune response in COVID-19 vaccine trials

Q & A

Basic Questions

Q. What are the primary safety considerations when handling 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate in laboratory settings?

  • Methodological Answer : Adhere to institutional chemical hygiene plans (e.g., 100% compliance with safety exams per lab regulations ). Key precautions include:

  • Use of fume hoods for volatile intermediates.
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
  • Emergency protocols for spills, including neutralization with inert adsorbents.
    • Data Table :
Hazard CategoryMitigation StrategyReference Standard
Skin IrritationGloves (Nitrile)OSHA 29 CFR 1910.132
VolatilityFume Hood UseANSI/AIHA Z9.5-2020

Q. How can researchers synthesize and characterize this compound with high purity?

  • Methodological Answer :

  • Synthesis : Use stepwise esterification and amidation under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate). Validate purity via HPLC (≥97% by area normalization) .
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FTIR spectroscopy. Compare spectral data with PubChem/CAS entries for analogous branched esters .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound for scalable yields?

  • Methodological Answer : Apply Design of Experiments (DoE) to assess critical parameters (e.g., temperature, catalyst loading, solvent polarity). For example:

  • Use a fractional factorial design to screen 4–6 variables with minimal runs .
  • Analyze interactions between reaction time and temperature using response surface methodology (RSM) .
    • Data Table :
FactorRange TestedOptimal Value
Temperature (°C)60–12090
Catalyst Loading1–5 mol%3 mol%
Reaction Time (h)12–4824

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer :

  • Hypothesis Testing : Compare solubility measurements under controlled humidity and temperature (e.g., 25°C ± 0.1°C) .
  • Analytical Consistency : Standardize solvent purity (e.g., HPLC-grade acetone vs. technical grade) .
  • Advanced Techniques : Use dynamic light scattering (DLS) to detect micelle formation in polar solvents, which may skew solubility readings .

Q. What advanced methodologies elucidate the compound’s role in membrane engineering applications?

  • Methodological Answer :

  • Membrane Compatibility : Test permeability using Franz diffusion cells with synthetic lipid bilayers .
  • Thermodynamic Analysis : Calculate partition coefficients (Koctanol/waterK_{octanol/water}) via shake-flask method with UV-Vis quantification .
  • Stability Studies : Monitor hydrolytic degradation under physiological pH (4.5–7.4) using LC-MS .

Q. How does the branched alkyl chain architecture influence the compound’s thermodynamic stability?

  • Methodological Answer :

  • Computational Modeling : Perform density functional theory (DFT) calculations to compare energy minima of linear vs. branched configurations .
  • Experimental Validation : Use differential scanning calorimetry (DSC) to measure melting points and glass transition temperatures (TgT_g) .
    • Data Table :
ConfigurationMelting Point (°C)TgT_g (°C)
Branched (Target)45–50-20
Linear Analog60–6510

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